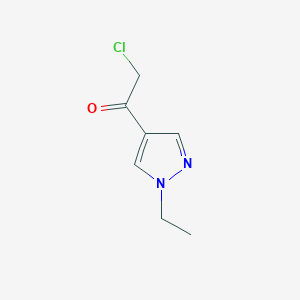
2-chloro-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one
Descripción general
Descripción
2-chloro-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one is a useful research compound. Its molecular formula is C7H9ClN2O and its molecular weight is 172.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-chloro-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one, with the CAS number 1536255-49-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and other pharmacological properties. The findings are supported by data tables and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C6H8ClN3O |
| Molecular Weight | 172.61 g/mol |
| IUPAC Name | This compound |
| Purity | 98% |
Structure
The compound features a chloro substituent and a pyrazole ring, which are often associated with various biological activities. The presence of halogens is known to influence the bioactivity of organic compounds positively.
Antibacterial Activity
Recent studies indicate that this compound exhibits significant antibacterial properties. In vitro tests have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC)
The antibacterial activity was quantified using MIC values against various bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.005 |
| Escherichia coli | 0.010 |
| Bacillus subtilis | 0.020 |
These results demonstrate that the compound is particularly potent against Staphylococcus aureus, a common pathogen responsible for various infections.
Antifungal Activity
In addition to its antibacterial properties, the compound has shown antifungal activity. The following table summarizes the antifungal efficacy against selected fungal strains:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 0.015 |
| Aspergillus niger | 0.025 |
The antifungal properties suggest potential applications in treating fungal infections, particularly those caused by Candida species.
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.
Study 1: Evaluation of Antimicrobial Properties
A study conducted by researchers evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. The study employed disk diffusion methods and determined that this compound was among the most effective against S. aureus and E. coli .
Study 2: Synergistic Effects with Other Antibiotics
Another case study explored the synergistic effects of combining this compound with traditional antibiotics. The results indicated enhanced activity against resistant strains when used in combination therapy, suggesting its potential as an adjuvant treatment .
Propiedades
IUPAC Name |
2-chloro-1-(1-ethylpyrazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-2-10-5-6(4-9-10)7(11)3-8/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIHVVFUJIDLCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















